- Preparation method of organic ketone compounds from gem-diboronic acid esters, China, , ,

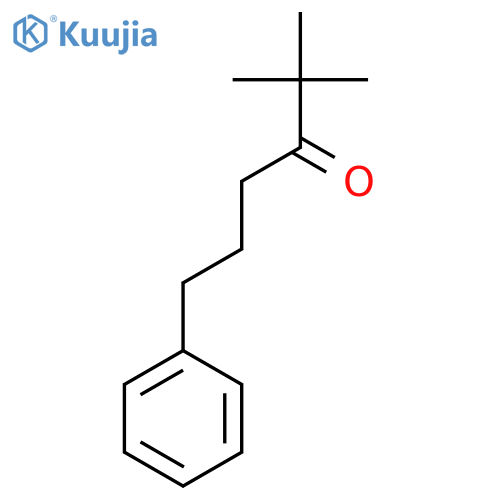

Cas no 94743-26-7 (2,2-Dimethyl-6-phenylhexan-3-one)

94743-26-7 structure

Nombre del producto:2,2-Dimethyl-6-phenylhexan-3-one

2,2-Dimethyl-6-phenylhexan-3-one Propiedades químicas y físicas

Nombre e identificación

-

- 2,2-Dimethyl-6-phenylhexan-3-one

- 2,2-Dimethyl-6-phenyl-3-hexanone (ACI)

-

- Renchi: 1S/C14H20O/c1-14(2,3)13(15)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3

- Clave inchi: JRSVGSLNDAMUHF-UHFFFAOYSA-N

- Sonrisas: O=C(CCCC1C=CC=CC=1)C(C)(C)C

Atributos calculados

- Calidad precisa: 204.151415257g/mol

- Masa isotópica única: 204.151415257g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 5

- Complejidad: 194

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 3.8

- Superficie del Polo topológico: 17.1

2,2-Dimethyl-6-phenylhexan-3-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533078-1g |

2,2-Dimethyl-6-phenylhexan-3-one |

94743-26-7 | 98% | 1g |

¥3288.00 | 2024-04-24 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12588-10g |

2,2-dimethyl-6-phenylhexan-3-one |

94743-26-7 | 95% | 10g |

$1527 | 2023-09-07 |

2,2-Dimethyl-6-phenylhexan-3-one Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; 5 min, -30 °C; 24 h, 100 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Methyllithium Solvents: Diethyl ether , Toluene ; rt → -30 °C; 5 min, -30 °C; 8 h, 100 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Dual Functionalization of α-Monoboryl Carbanions through Deoxygenative Enolization with Carboxylic Acids, Angewandte Chemie, 2018, 57(19), 5501-5505

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Hantzsch ester Catalysts: Thiophenol , Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h, rt

Referencia

- Metal-free visible light photoredox enables generation of carbyne equivalents via phosphonium ylide C-H activation, Chemical Science, 2019, 10(6), 1687-1691

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Manganese , Sodium chloride Catalysts: 1,10-Phenanthroline , Nickel chloride hexahydrate Solvents: Dimethylacetamide ; 2 h

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 3 min

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 3 min

Referencia

- Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile Coupling, ACS Catalysis, 2022, 12(21), 13681-13689

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Chlorotrimethylsilane , Zinc Catalysts: Titanocene dichloride Solvents: 2-Methyltetrahydrofuran ; 15 min, rt

1.2 Reagents: Lithium tetrafluoroborate ; 3 h, 80 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min

1.2 Reagents: Lithium tetrafluoroborate ; 3 h, 80 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min

Referencia

- Ti-Catalyzed Modular Ketone Synthesis from Carboxylic Derivatives and gem-Dihaloalkanes, Journal of the American Chemical Society, 2023, 145(27), 14884-14893

Métodos de producción 6

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- One-pot synthesis of ketones using N-methoxy-N-methyl-2-pyridyl urethane, Synthetic Communications, 1999, 29(8), 1249-1255

Métodos de producción 7

Condiciones de reacción

Referencia

- Synthesis of α-nitrogen tert-butyl ketones of the type 〉NCR1R2COCMe3, Journal of Heterocyclic Chemistry, 1984, 21(5), 1509-19

Métodos de producción 8

Condiciones de reacción

Referencia

- Iron-Catalysed Remote C(sp3)-H Azidation of O-Acyl Oximes and N-Acyloxy Imidates Enabled by 1,5-Hydrogen Atom Transfer of Iminyl and Imidate Radicals: Synthesis of γ-Azido Ketones and β-Azido Alcohols, Chemistry - A European Journal, 2019, 25(40), 9477-9484

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Zinc Catalysts: Chlorotrimethylsilane , 2,2′-Bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Tetrahydrofuran , Dimethylacetamide ; 1 h, 40 °C

Referencia

- From Alkyl Halides to Ketones: Nickel-Catalyzed Reductive Carbonylation Utilizing Ethyl Chloroformate as the Carbonyl Source, Angewandte Chemie, 2019, 58(22), 7454-7458

2,2-Dimethyl-6-phenylhexan-3-one Raw materials

- LITHIUM-2-METHYL-2-PROPANIDE

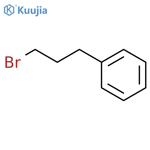

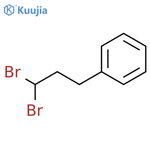

- (3-Bromopropyl)benzene

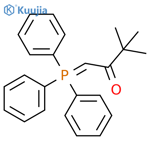

- 3,3-Dimethyl-1-(triphenylphosphoranylidene)butan-2-one

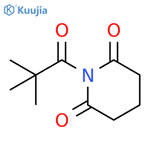

- 1-(2,2-Dimethyl-1-oxopropyl)-2,6-piperidinedione

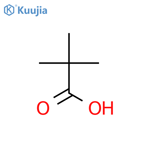

- 2,2-dimethylpropanoic acid

- Benzene, (3,3-dibromopropyl)-

- N-methoxy-N-methyl-4-phenylbutanamide

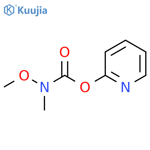

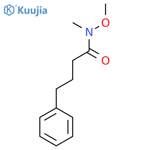

- Carbamic acid, N-methoxy-N-methyl-, 2-pyridinyl ester

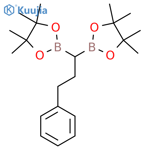

- 1,1-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-3-phenylpropane

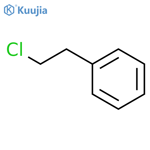

- (2-Chloroethyl)benzene

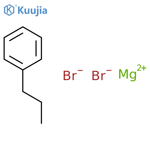

- 3-PHENYL PROPANE MAGNESIUM BROMIDE

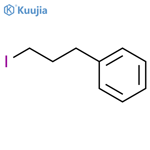

- Benzene,(3-iodopropyl)-

2,2-Dimethyl-6-phenylhexan-3-one Preparation Products

2,2-Dimethyl-6-phenylhexan-3-one Literatura relevante

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

94743-26-7 (2,2-Dimethyl-6-phenylhexan-3-one) Productos relacionados

- 1261459-42-0(4-(2,3-Difluorophenyl)-3,5-difluoropyridine)

- 324065-60-3(N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine)

- 946228-88-2(N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-yl)methyl-1,2-oxazole-5-carboxamide)

- 2411270-48-7(2-chloro-1-{4-methyl-4-(morpholin-4-yl)methylpiperidin-1-yl}ethan-1-one)

- 2228185-83-7(3-(3-chloro-4-hydroxyphenyl)-1,1,1-trifluoropropan-2-one)

- 1179387-50-8(2-N-(4-fluorophenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine:hydrochloride)

- 1805150-02-0(4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridine)

- 19912-84-6(chamigrenal)

- 480-98-8(7-Methyl-6-azaindole)

- 375833-32-2(N'-(3,4-dimethylphenyl)-N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylbenzenesulfonyl)guanidine)

Proveedores recomendados

Wuhan brilliant Technology Co.,Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Xiamen PinR Bio-tech Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

pengshengyue

Miembros de la medalla de oro

Proveedor de China

Lote

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Taian Jiayue Biochemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote